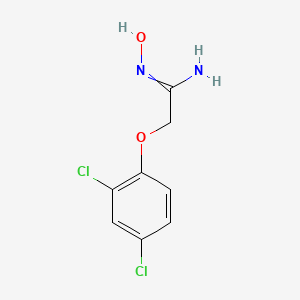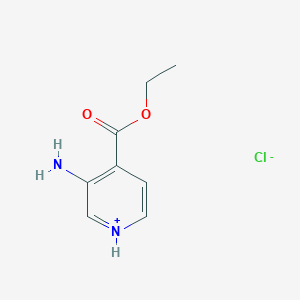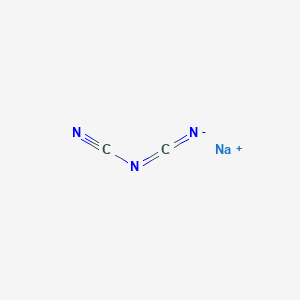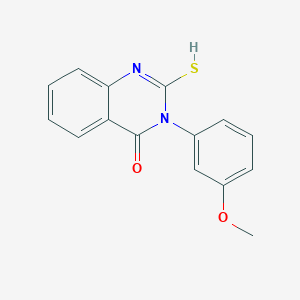
3-(1-Hydroxyethyl)pyridine
Overview
Description
3-(1-Hydroxyethyl)pyridine is a chemical compound with the CAS Number: 4754-27-2 and a linear formula of C7H9NO . The molecular weight of this compound is 123.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a hydroxyethyl group . The InChI code for this compound is 1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 123.15 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Degradation of Pyridine in Drinking Water : A study investigated the degradation of pyridine, a similar nitrogen heterocyclic compound, in drinking water using a dielectric barrier discharge system. This research is important for understanding how compounds like 3-(1-Hydroxyethyl)pyridine could be treated in water purification processes (Yang Li et al., 2017).
Conformational Equilibrium in Pyridine Derivatives : Another study focused on the rotational spectrum and conformational equilibrium of 3-hydroxy-pyridine, providing insights into the structural properties of related pyridine compounds, which could be relevant for this compound (R. Sánchez et al., 2007).
Vibrational and Conformational Structure Studies : Comprehensive theoretical and experimental studies on the vibrational, conformational, and electronic structure of pyridine derivatives, including 3-(hydroxymethyl)pyridine, offer valuable information for understanding the physical and chemical properties of this compound (V. Arjunan et al., 2012).
Hydrogen-Bonding Networks in Complexes : Research on hydrogen-bonding networks in compounds related to pyridine derivatives, such as in a bipodal acyl-thiourea and its Ni(II) metallamacrocyclic complex, could have implications for the understanding of molecular interactions involving this compound (S. A. Bourne et al., 2005).
Photocatalytic Degradation of Pyridine : A study on the photocatalytic degradation of pyridine in water using TiO2 provides insights into the potential environmental impact and treatment methods for related compounds like this compound (C. Maillard-Dupuy et al., 1994).
Regioselective Synthesis : Research on the regioselective synthesis of 3-(2-hydroxyaryl)pyridines highlights synthetic methods that could be relevant for producing structurally similar compounds like this compound (C. Raminelli et al., 2006).
Safety and Hazards
Future Directions
Piperidines, which are structurally similar to 3-(1-Hydroxyethyl)pyridine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as this compound, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, which share a similar structure, have a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrole and pyrrolidine analogs, which are structurally similar, are known to interact with their targets in a variety of ways, including inhibiting enzyme activity and modulating receptor function .
Biochemical Pathways
Pyrrole and pyrrolidine analogs are known to be involved in a variety of biochemical pathways, including purine and pyrimidine metabolism .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
Pyrrole and pyrrolidine analogs have been shown to have a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.
Biochemical Analysis
Biochemical Properties
3-(1-Hydroxyethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving the hydroxyl group of the compound. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving pyridine nucleotides. This compound can modulate gene expression by acting as a ligand for nuclear receptors, thereby affecting transcriptional activity. Moreover, this compound impacts cellular metabolism by participating in redox reactions and influencing the balance of NAD+/NADH within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which catalyze its conversion into various metabolites. These metabolic pathways influence the levels of pyridine nucleotides and other related compounds within cells. The compound’s involvement in these pathways can affect metabolic flux and the overall balance of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its availability and activity in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function. The precise localization of this compound within cells determines its impact on various biochemical processes .
Properties
IUPAC Name |
1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUEBURHKSKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909829 | |
| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4754-27-2, 10593-35-8 | |
| Record name | α-Methyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4754-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylpyridine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-PYRIDYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-iodo-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7765975.png)





